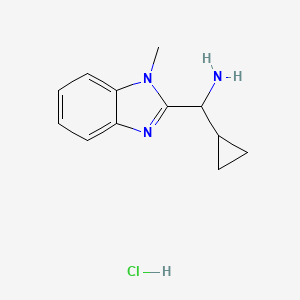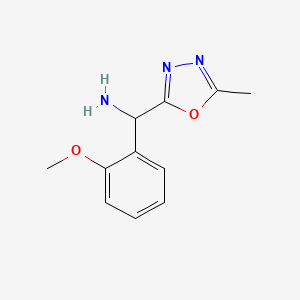
(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine
Vue d'ensemble
Description
“(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound with the empirical formula C10H11N3O2 and a molecular weight of 205.21 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives involves the treatment of 2-methoxybenzohydrazide with different arylaldehydes . The reaction involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecule is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Physical And Chemical Properties Analysis
The compound is a solid . Other specific physical and chemical properties are not provided in the retrieved sources.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “(2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine”, focusing on unique applications across various fields:
Antimicrobial Activity
Preliminary screenings have shown that derivatives of this compound exhibit moderate antibacterial action against various bacterial strains, including S. aureus, E. faecalis, E. coli , and K. pneumoniae .
Antidiabetic Drug Research
Derivatives of (2-Methoxyphenyl)(5-methyl-1,3,4-oxadiazol-2-yl)methanamine have been synthesized in the search for potent antidiabetic drugs, targeting oxidative stress and chronic hyperglycemia .
Synthesis of PPARδ/β Agonists
A synthetic route involving this compound has been developed for new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Oxadiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation, leading to changes in the target’s function .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific conditions within the body.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-14-11(16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZZAWAXTZWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)

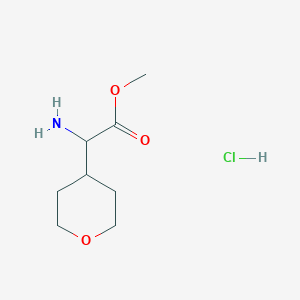
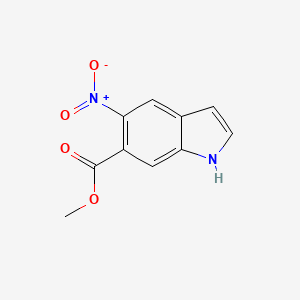

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)



![4-[4-(Piperidinocarbonyl)phenyl]benzaldehyde](/img/structure/B1431570.png)
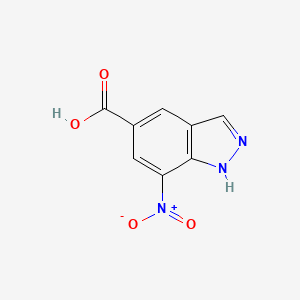
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1431574.png)

